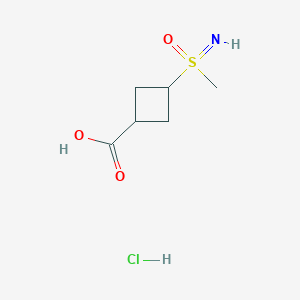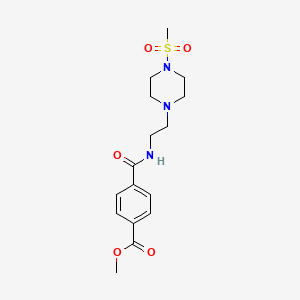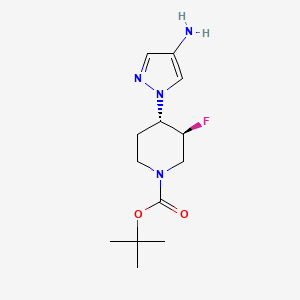
1-Bromo-2-(fluoromethyl)-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(fluoromethyl)-4-iodobenzene is a compound that has been widely studied in the scientific community due to its unique chemical structure and wide range of potential applications. It is a halogenated aromatic compound, with a bromine atom and two fluorine atoms attached to a benzene ring, with an iodine atom attached to the fourth carbon atom. This compound has been studied for its potential use in a variety of fields, including medicinal chemistry, organic synthesis, and materials science. In
Applications De Recherche Scientifique
1-Bromo-2-(fluoromethyl)-4-iodobenzene has been studied for its potential use in a variety of scientific research applications. It has been studied as an intermediate in the synthesis of other compounds, such as quinuclidines and quinolines. It has also been studied as a potential precursor for the synthesis of organofluorine compounds, which are important in the development of new drugs and other materials. Additionally, 1-bromo-2-(fluoromethyl)-4-iodobenzene has been studied for its potential use as a catalyst in organic reactions.
Mécanisme D'action
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecule .
Biochemical Pathways
Halogenated compounds can affect a wide range of biochemical pathways due to their ability to form strong interactions with a variety of biomolecules .
Pharmacokinetics
Halogenated compounds are often well-absorbed and can distribute widely in the body due to their lipophilic nature .
Result of Action
Halogenated compounds can have a wide range of effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-bromo-2-(fluoromethyl)-4-iodobenzene for lab experiments is its stability. This compound is stable under a variety of conditions, making it a useful intermediate in organic synthesis. Additionally, it is relatively easy to synthesize, which makes it an ideal starting point for a variety of experiments. The main limitation of 1-bromo-2-(fluoromethyl)-4-iodobenzene for lab experiments is its toxicity. This compound is toxic if inhaled, ingested, or absorbed through the skin, and should be handled with extreme caution.
Orientations Futures
There are a variety of potential future directions for the study of 1-bromo-2-(fluoromethyl)-4-iodobenzene. These potential future directions include further research into its potential use as a precursor in the synthesis of organofluorine compounds, further research into its potential use as a catalyst in organic reactions, further research into its potential use in medicinal chemistry, and further research into its biochemical and physiological effects. Additionally, further research into the safety and toxicity of this compound is warranted.
Méthodes De Synthèse
1-Bromo-2-(fluoromethyl)-4-iodobenzene is typically synthesized through a three-step process. The first step involves the Friedel-Crafts alkylation of benzene with 1-bromo-2-fluoroethane to form 1-bromo-2-(fluoromethyl)benzene. The second step is the iodination of the 1-bromo-2-(fluoromethyl)benzene with iodine to form 1-bromo-2-(fluoromethyl)-4-iodobenzene. The final step is the purification of the 1-bromo-2-(fluoromethyl)-4-iodobenzene through vacuum distillation.
Propriétés
IUPAC Name |
1-bromo-2-(fluoromethyl)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVZCNKTKNQNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)



![N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2781151.png)
![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)






![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)
